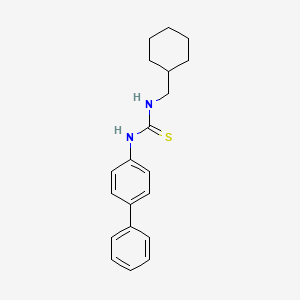

1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

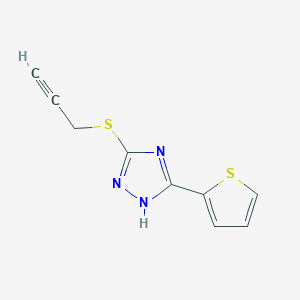

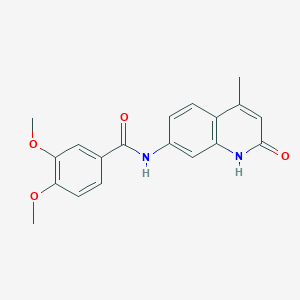

“1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea” is a chemical compound with the molecular formula C20H24N2S . It is also known by other names such as "Thiourea, N-[1,1’-biphenyl]-4-yl-N’-(cyclohexylmethyl)-" .

Molecular Structure Analysis

The molecular structure of “1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea” consists of a biphenyl group, a cyclohexylmethyl group, and a thiourea group . The InChI code for this compound is "1S/C20H24N2S/c23-20(21-15-16-7-3-1-4-8-16)22-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H2,21,22,23)" .Physical And Chemical Properties Analysis

The molecular weight of “1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea” is 324.48 g/mol . The compound is a solid at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications

Structural Analysis and Characterization

Regioselectivity in Cyclization Reactions : Thiourea derivatives, such as 1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea, are studied for their regioselectivity in cyclization reactions. The structural elucidation of these compounds is vital for the development of potential drugs. Modern physical and physico-chemical methods, including NMR spectroscopy and X-ray analysis, are employed to confirm the compounds' structures and understand their regioselectivity in cyclization reactions with α-bromoketone (Perekhoda et al., 2017).

Molecular Structure Determination : The crystal and molecular structure of thiourea derivatives like 1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea are determined using single crystal X-ray diffraction data. Such studies are crucial in understanding the molecular conformation and spatial arrangement, which are essential for their potential applications (Arslan, Flörke, & Külcü, 2004).

Biological Activity and Molecular Interactions

Enzyme Inhibition and Sensing Probes : Thiourea derivatives exhibit significant potential as enzyme inhibitors and sensing probes for toxic metals like mercury. Studies on unsymmetrical thiourea derivatives have revealed their anti-cholinesterase activity and moderate sensitivity in fluorescence studies for detecting mercury (Rahman et al., 2021).

DNA Binding and Cytotoxicity : The binding interaction between thiourea derivatives and metal ions is explored to understand their potential in DNA binding and cytotoxicity studies. For example, the interaction between metal ions and certain thiourea compounds has been examined using various spectroscopic methods (Ngah et al., 2016).

Synthesis and Methodology

Green Synthesis Methods : Environmentally benign methods are developed for the synthesis of thiourea derivatives, using water and solar thermal energy. Such green synthesis approaches are important in the field of medicinal chemistry, offering safer and more sustainable production methods (Kumavat et al., 2013).

Microwave Irradiation Technique : The application of microwave irradiation techniques in the preparation of thiourea derivatives is explored to improve synthesis efficiency. This method has shown to increase the yield and reduce the reaction time compared to conventional methods (Ahyak et al., 2016).

properties

IUPAC Name |

1-(cyclohexylmethyl)-3-(4-phenylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S/c23-20(21-15-16-7-3-1-4-8-16)22-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJUGGCQTHAYEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=S)NC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B2680097.png)

![Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2680104.png)

![7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2680106.png)

![1-{7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide](/img/no-structure.png)